molecular formula C20H18FN3O3S B2733831 N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893985-92-7

N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2733831
CAS No.: 893985-92-7
M. Wt: 399.44
InChI Key: SEGGABQYLRREJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule with a molecular formula of C20H18FN3O4S and a molecular weight of 415.44 g/mol . This acetamide derivative features a pyridazine core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry . Heterocyclic compounds like this one are a fundamental area of research due to their wide range of applications in the fields of drug discovery and chemical biology . While the specific biological activity and mechanism of action for this particular compound require further experimental investigation, its structure places it within a class of molecules that are frequently explored as inhibitors for various enzymatic targets. For instance, structurally related pyridazine and heterocyclic compounds have been investigated as inhibitors for biologically relevant targets such as Autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) production implicated in chronic inflammatory diseases and fibrosis . Other research has focused on similar molecules as potential antiviral agents or as modulators of nuclear receptors . Researchers can leverage this compound as a key intermediate or as a novel chemical probe for developing new therapeutic agents, studying structure-activity relationships (SAR), or exploring novel biological pathways. The compound is supplied with a minimum purity of 90%+ . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-16-9-15(10-17(11-16)27-2)22-19(25)12-28-20-8-7-18(23-24-20)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGGABQYLRREJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(4-Fluorophenyl)pyridazin-3-thiol

The pyridazine core is synthesized via a Suzuki-Miyaura coupling, leveraging palladium catalysis to introduce the 4-fluorophenyl group.

Procedure :

  • 3,6-Dichloropyridazine (1.0 equiv) is reacted with 4-fluorophenylboronic acid (1.2 equiv) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M), using Pd(PPh₃)₄ (5 mol%) as a catalyst.
  • The reaction is heated at 80°C for 12 hours under nitrogen, yielding 6-chloro-3-(4-fluorophenyl)pyridazine (78% yield after column chromatography).
  • Thiolation : The chloro intermediate is treated with thiourea (1.5 equiv) in ethanol under reflux for 6 hours, followed by hydrolysis with NaOH (1M) to afford 6-(4-fluorophenyl)pyridazin-3-thiol (85% yield).

Key Optimization :

  • Excess thiourea ensures complete substitution, minimizing residual chloride.
  • Anhydrous conditions prevent oxidation of the thiol group to disulfides.

Preparation of N-(3,5-Dimethoxyphenyl)-2-chloroacetamide

This fragment is synthesized via a two-step sequence:

Step 1: Acetylation of 3,5-Dimethoxyaniline

  • 3,5-Dimethoxyaniline (1.0 equiv) is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
  • Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl.
  • After stirring at room temperature for 4 hours, the product is extracted with DCM, washed with brine, and dried over MgSO₄, yielding N-(3,5-dimethoxyphenyl)-2-chloroacetamide (92% yield).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.81 (s, 6H, OCH₃), 4.21 (s, 2H, ClCH₂), 6.35–7.10 (m, 3H, aryl-H).

Thioether Formation via Nucleophilic Substitution

The final coupling involves reacting the thiol and chloroacetamide fragments under basic conditions:

Procedure :

  • 6-(4-Fluorophenyl)pyridazin-3-thiol (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
  • Sodium hydride (1.2 equiv) is added at 0°C to generate the thiolate anion.
  • N-(3,5-dimethoxyphenyl)-2-chloroacetamide (1.05 equiv) is added, and the mixture is stirred at 60°C for 8 hours.
  • The reaction is quenched with ice-water, and the precipitate is filtered and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound (68% yield).

Critical Parameters :

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
  • Temperature Control : Elevated temperatures accelerate substitution but risk decomposition; 60°C balances speed and stability.

Alternative Synthetic Pathways

One-Pot Cyclocondensation Approach

A less common method involves constructing the pyridazine ring in situ:

  • 4-Fluorophenylhydrazine (1.0 equiv) is condensed with maleic anhydride (1.0 equiv) in acetic acid at 120°C for 24 hours, forming a dihydropyridazine intermediate.
  • Oxidation with MnO₂ yields 6-(4-fluorophenyl)pyridazine-3-thione .
  • Alkylation with N-(3,5-dimethoxyphenyl)-2-bromoacetamide in the presence of K₂CO₃ affords the target compound (55% yield).

Limitations :

  • Lower yields due to competing side reactions.
  • Requires stringent control over oxidation states.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and byproducts.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Confirm regiochemistry and absence of rotamers.
  • HRMS : Molecular ion peak at m/z 457.12 (calculated for C₂₀H₁₈FN₃O₄S).
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 15–20° for analogous structures).

Challenges and Mitigation Strategies

  • Thiol Oxidation :

    • Use of degassed solvents and inert atmospheres prevents disulfide formation.
    • Addition of antioxidants (e.g., BHT) stabilizes the thiol intermediate.
  • Regioselectivity in Pyridazine Functionalization :

    • Electron-withdrawing groups (e.g., -F) direct substitution to the 3-position via resonance stabilization.
  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd from Suzuki reactions is recovered via filtration through Celite® and reused (3–5 cycles without significant loss in activity).
  • Waste Minimization : Thiourea byproducts are neutralized with H₂O₂ to form non-toxic sulfates.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the acetamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyridazine derivatives, amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, forming interactions that lead to biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with several kinase inhibitors and heterocyclic derivatives. Below is a comparative analysis of its structural and functional attributes:

Key Structural Differences and Implications

Core Heterocycle Variation: The target compound’s pyridazine core differs from indazole (YTH-60), pyrazine (Compound 18), and triazole (). Triazole-based analogs () exhibit a smaller ring system, which could enhance metabolic stability but reduce steric bulk for target engagement .

Substituent Profiles :

  • The 3,5-dimethoxyphenyl group is a common feature in YTH-60, Compound 19, and the target compound. This motif is associated with improved solubility and π-stacking interactions in kinase binding pockets .
  • The 4-fluorophenyl group in the target compound and benzothiazole derivatives () suggests a strategy to enhance lipophilicity and bioavailability, as fluorine often improves membrane permeability .

Linker Modifications :

  • The sulfanyl-acetamide bridge in the target compound contrasts with vinyl (YTH-60) or sulfamoyl (Compound 18) linkers. Sulfanyl groups may confer flexibility and moderate polarity, balancing target affinity and pharmacokinetics .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the pyridazine ring: Utilizing various reagents to construct the pyridazine core.
  • Sulfur incorporation: Introducing the sulfanyl group through nucleophilic substitution or similar methodologies.
  • Final acetamide formation: Coupling the aromatic amine with the acetic acid derivative to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyridazine derivatives have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Reference
Pyridazine Derivative AAGS6.26
Pyridazine Derivative BHCC82720.46

These findings suggest that modifications in the molecular structure can enhance cytotoxicity against specific cancer types.

The proposed mechanism of action for this compound involves:

  • DNA Intercalation: Similar compounds have been reported to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth and proliferation, such as protein tyrosine phosphatases (PTPs), which are critical in signaling pathways related to cancer progression.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Case Study 1: A study on pyridazine derivatives demonstrated significant inhibition of cell proliferation in AGS gastric cancer cells, with a focus on identifying structure-activity relationships (SAR) that enhance efficacy.
  • Case Study 2: Another investigation highlighted the role of sulfanyl groups in modulating biological activity, suggesting that these moieties could be crucial for enhancing interaction with target biomolecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.